(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE
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Overview
Description
(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylpiperazine moiety attached to a naphthyl group via a methanone linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 2-naphthylmethanone under specific conditions. One common method involves the use of reductive amination, where the benzylpiperazine is reacted with 2-naphthylmethanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is usually carried out at room temperature and monitored using techniques like IR, NMR, and mass spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperazine or naphthyl groups are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., methanol, dichloromethane), and monitoring techniques like NMR and IR spectroscopy to track the progress of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced derivatives with altered chemical properties.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as antimicrobial activity . The naphthyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(2-naphthyl)methanone:
(4-Benzylpiperazin-1-yl)(3-naphthyl)methanone: Another similar compound with a different naphthyl substitution pattern.
(4-Benzylpiperazin-1-yl)(4-naphthyl)methanone: A variant with the naphthyl group attached at a different position.
Uniqueness
(4-BENZYLPIPERAZINO)(2-NAPHTHYL)METHANONE is unique due to its specific combination of a benzylpiperazine moiety and a 2-naphthyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)16-21)24-14-12-23(13-15-24)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPTWFDWYDDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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